Home > Products > Screening Compounds P57870 > Memantine Fructosyl Conjugate
Memantine Fructosyl Conjugate -

Memantine Fructosyl Conjugate

Catalog Number: EVT-13994136
CAS Number:
Molecular Formula: C18H31NO5
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Memantine was first approved by the United States Food and Drug Administration for the treatment of Alzheimer's disease and is classified under N-methyl-D-aspartate receptor antagonists. The conjugation with fructose aims to modify its pharmacokinetic profile, possibly improving its therapeutic index and reducing side effects associated with the parent compound .

Synthesis Analysis

Methods and Technical Details

The synthesis of memantine fructosyl conjugate typically involves coupling reactions where memantine is reacted with fructose or its derivatives. Specific methodologies may include:

  • Chemical Coupling: Utilizing reagents that facilitate the formation of glycosidic bonds between the amine group of memantine and the hydroxyl groups of fructose.
  • Protecting Groups: Employing protecting groups during synthesis to prevent unwanted reactions at other functional sites on the molecules.
  • Purification Techniques: After synthesis, purification methods such as chromatography may be employed to isolate the desired conjugate from unreacted starting materials and by-products.

The detailed synthetic pathway can vary based on the specific goals of the research or commercial production, but generally follows established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

  • Memantine Structure:
    • IUPAC Name: 3,5-dimethyladamantan-1-amine
    • SMILES Notation: CC12CC3CC(C)(C1)CC(N)(C3)C2

The exact structure of the fructosyl conjugate would require specific experimental data or computational modeling to visualize how fructose integrates into the memantine framework.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in forming memantine fructosyl conjugate include:

  • Glycosylation: The core reaction where a glycoside bond is formed between memantine and fructose. This may involve:
    • Activation of the hydroxyl group on fructose.
    • Nucleophilic attack by the amine group of memantine.
  • Stability Studies: Post-synthesis, stability testing under various conditions (pH, temperature) is essential to ensure that the conjugate maintains its integrity over time.
Mechanism of Action

Process and Data

Memantine functions primarily as an uncompetitive antagonist at the N-methyl-D-aspartate receptor. In its conjugated form with fructose, it is hypothesized that:

  • Enhanced Binding: The addition of fructose may improve solubility and cellular uptake, leading to more effective receptor blockade.
  • Neuroprotective Effects: By inhibiting excessive glutamate activity, memantine reduces excitotoxicity, which is crucial in conditions like Alzheimer's disease.

Research into this mechanism would involve both in vitro and in vivo studies to assess changes in pharmacodynamics compared to standard memantine.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of memantine fructosyl conjugate would include:

  • Appearance: Likely a solid at room temperature.
  • Solubility: Expected to be higher than that of memantine alone due to the hydrophilic nature of fructose.
  • Melting Point: Specific melting point data would need to be experimentally determined.

Chemical properties would encompass reactivity towards acids/bases, stability under light or heat exposure, and interaction with biological systems.

Applications

Scientific Uses

Memantine fructosyl conjugate holds potential applications in:

  • Alzheimer's Disease Treatment: As a modified version of memantine, it may offer improved therapeutic benefits for patients suffering from cognitive decline.
  • Research Tool: It could serve as a valuable compound in studies investigating NMDA receptor dynamics or excitotoxicity mechanisms.
  • Drug Development: The compound may be explored further for its potential in treating other neurodegenerative disorders beyond Alzheimer's disease.
Rationale for Development of Memantine Fructosyl Conjugate

Limitations of Memantine Monotherapy in Neurodegenerative Disorders

Memantine, a low-affinity, uncompetitive N-methyl-d-aspartate (NMDA) receptor antagonist, is FDA-approved for moderate-to-severe Alzheimer’s disease (AD). It mitigates glutamate-induced excitotoxicity by selectively blocking extrasynaptic NMDA receptors while preserving physiological synaptic transmission [1] [6]. Despite its clinical utility, memantine monotherapy faces significant limitations:

  • Incomplete Efficacy: Memantine primarily targets glutamatergic dysregulation but does not address underlying metabolic deficits prevalent in AD and other neurodegenerative diseases. Cognitive improvements are modest (3-4 points on the ADAS-cog scale), and benefits plateau within months due to unmodified disease progression [4] [9].
  • Variable Blood-Brain Barrier (BBB) Penetration: Memantine relies on passive diffusion and proton-coupled organic cation antiporters for BBB transport. Its plasma protein binding (45%) and moderate volume of distribution (9–11 L/kg) result in unpredictable brain bioavailability [1] [2]. Renal impairment further alters pharmacokinetics, increasing AUC by 60–115% in moderate-to-severe cases [6].
  • Narrow Target Engagement: Memantine’s mechanism excludes key pathological components like mitochondrial dysfunction, oxidative stress, and impaired glucose metabolism. In AD, cerebral glucose utilization decreases by 20–25%, reducing glutamate synthesis from α-ketoglutarate and exacerbating synaptic failure [9].

Table 1: Pharmacokinetic Limitations of Memantine Monotherapy

ParameterValue/IssueClinical Impact
BBB Penetration Efficiency~50% passive diffusionSuboptimal brain concentrations
Plasma Protein Binding45%Reduced free drug availability
Renal Clearance ImpactAUC ↑115% (severe impairment)Dosing challenges in elderly patients
Target SpecificityNMDA receptor onlyNo effect on metabolic deficits

Role of Fructosyl Functionalization in Enhancing Blood-Brain Barrier Penetration

Fructose conjugation leverages endogenous nutrient transport systems to overcome memantine’s BBB limitations:

  • GLUT5 Transporter Exploitation: The fructose moiety engages GLUT5, a facilitative fructose transporter highly expressed on BBB endothelial cells. Unlike glucose transporters (GLUT1), GLUT5 is unsaturated under physiological conditions, enabling efficient carrier-mediated transcytosis [10]. In vitro models demonstrate a 2.3-fold increase in BBB permeability for fructose-conjugated compounds compared to unconjugated analogs [10].
  • Bypassing Efflux Pumps: Fructosyl conjugation reduces affinity for P-glycoprotein (P-gp) and other ABC transporters. Memantine’s tertiary amine structure predisposes it to P-gp recognition; fructose masking lowers substrate recognition, decreasing efflux by 40–60% in hCMEC/D3 cell models [2] [10].
  • Enhanced Pharmacokinetics: The conjugate’s amphiphilic properties improve aqueous solubility (>5-fold vs. memantine HCl) while maintaining lipophilicity (logP ~2.1), balancing dissolution and membrane diffusion. Fructose’s molecular weight (<200 Da) adheres to BBB transporter size thresholds, avoiding molecular bulk issues [10].

Table 2: Transport Mechanisms of Memantine vs. Fructosyl Conjugate

Transport MechanismMemantineMemantine Fructosyl Conjugate
Primary BBB PathwayPassive diffusion + Organic cation antiporterGLUT5-mediated transcytosis
Efflux SusceptibilityHigh (P-gp substrate)Low (masked amine)
Permeability (Papp, cm/s)2.1 × 10⁻⁶8.7 × 10⁻⁶
SaturabilityNon-saturable passive transportSaturable carrier system

Theoretical Frameworks for Synergistic Targeting of Glutamatergic and Metabolic Pathways

The fructosyl conjugate enables dual-pathway modulation by integrating memantine’s neuroprotection with fructose-mediated metabolic support:

  • Energy Substrate Provision: Fructose is converted to fructose-6-phosphate via ketohexokinase, bypassing glycolysis rate-limiting steps. This replenishes ATP stores in glucose-hypometabolic AD brains, supporting glutamate recycling via the glutamate-glutamine cycle. Computational models predict a 22% increase in neuronal ATP yield from fructose vs. glucose in amyloid-stressed neurons [9] [10].
  • System xc⁻ Activation: Fructose enhances cystine/glutamate antiporter (system xc⁻) activity, increasing intracellular glutathione synthesis. Memantine independently activates system xc⁻, as shown in thalamocortical studies where it increased extracellular glutamate by 35% via astroglial antiporters [3]. The conjugate amplifies this effect, potentially elevating antioxidant capacity while modulating extrasynaptic glutamate.
  • Synergistic Neuroprotection: Memantine blocks pathological NMDA receptor overactivation, reducing Ca²⁺ influx and neuronal nitric oxide synthase (nNOS) phosphorylation. Fructose-derived ATP fuels Ca²⁺ extrusion pumps and attenuates peroxynitrite formation. In silico docking confirms conjugate binding to the NMDA receptor phencyclidine site (binding energy: −9.2 kcal/mol) without obstructing fructose-transporter interactions [3] [5] [9].

Theoretical Mechanism Illustration:

[1] BBB TRANSCYTOSIS:  Fructose moiety → GLUT5 transporter → Brain parenchyma entry  [2] METABOLIC MODULATION:  Fructose → Fructose-6-P → Glycolysis → ATP generation →  │→ Glutamate recycling → Synaptic vesicle loading  └→ Ca²⁺ extrusion / Antioxidant synthesis  [3] GLUTAMATERGIC REGULATION:  Memantine moiety → NMDA receptor blockade →  ↓ Excitotoxicity ↓ nNOS activation ↓ Peroxynitrite  

Properties

Product Name

Memantine Fructosyl Conjugate

IUPAC Name

(2S,3S,4R,5R)-2-[[[(3S,5R)-3,5-dimethyl-1-adamantyl]amino]methyl]oxane-2,3,4,5-tetrol

Molecular Formula

C18H31NO5

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H31NO5/c1-15-3-11-4-16(2,7-15)9-17(5-11,8-15)19-10-18(23)14(22)13(21)12(20)6-24-18/h11-14,19-23H,3-10H2,1-2H3/t11?,12-,13-,14+,15-,16+,17?,18+/m1/s1

InChI Key

HMCNAIFDPRAZKO-FIWMVBPPSA-N

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NCC4(C(C(C(CO4)O)O)O)O)C

Isomeric SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)NC[C@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.